N-(butan-2-yl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by its unique structure, which includes a benzoxazine ring, a chlorinated aromatic ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring through a cyclization reaction involving an amine and a phenol derivative. The chlorination of the aromatic ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The sulfonyl group is introduced via a sulfonation reaction using reagents like sulfonyl chlorides. The final step involves the coupling of the butan-2-yl group to the benzoxazine ring under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction is often mediated by the sulfonyl and benzoxazine groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1-AZIDO-2-(AZIDOMETHYL)BUTAN-2-YL)-4-METHYLBENZENESULFONAMIDE: This compound shares a similar sulfonyl group but differs in the presence of azido groups instead of the benzoxazine ring.
N-[3-METHYL-1-OXO-1-(P-TOLYL)BUTAN-2-YL]-4-(PHENYLSULFONYL)BENZAMIDE: This compound has a similar sulfonyl group and butan-2-yl group but lacks the benzoxazine ring.
Uniqueness
N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of a benzoxazine ring, a chlorinated aromatic ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
Molecular Formula |
C20H23ClN2O4S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-butan-2-yl-6-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-14(3)22-20(24)19-12-23(17-11-15(21)7-10-18(17)27-19)28(25,26)16-8-5-13(2)6-9-16/h5-11,14,19H,4,12H2,1-3H3,(H,22,24) |
InChI Key |
FHPMNMWEHAPPJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.